2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS No.: 1049529-83-0
Cat. No.: VC4143810
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049529-83-0 |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.346 |
| IUPAC Name | 2-(4-ethoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C16H19N3O3/c1-2-22-14-7-5-13(6-8-14)12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20) |
| Standard InChI Key | NWOOCOPDQVILCL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2 |
Introduction
2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound with a molecular formula of C16H19N3O4 and a molecular weight of 317.34 g/mol . This compound features a pyridazinone moiety linked to an ethoxyphenyl group via an acetamide linkage, which is of interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not widely documented, similar compounds often require the reaction of appropriate precursors such as pyridazinone derivatives and ethoxyphenyl-based compounds. Common methods may involve condensation reactions or nucleophilic substitutions.
Biological Activities
Although detailed biological activity data for 2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is limited, compounds with similar structures have shown promise in various biological assays. For instance, pyridazinone derivatives are known for their potential antitubercular and neuroprotective properties. The pyridazinone core can interact with enzymes or receptors, influencing cellular signaling pathways and potentially affecting processes such as cell proliferation and apoptosis.
Research Findings and Data
While specific research findings on this compound are scarce, related compounds have demonstrated significant biological activities. For example, some pyridazinone derivatives have shown antitubercular activity by interacting with enzymes in Mycobacterium tuberculosis. Additionally, similar compounds may inhibit enzymes linked to Alzheimer's disease, suggesting potential neuroprotective effects.
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